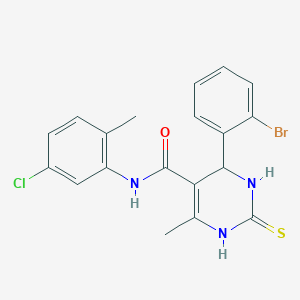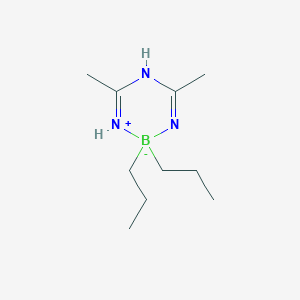
bis(3-methylphenyl) (4-chlorophenyl)amidophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-methylphenyl) (4-chlorophenyl)amidophosphate, also known as O-ethyl O-(3-methyl-4-chlorophenyl) phenylphosphonothioate, is a chemical compound used in scientific research. It is a type of organophosphate compound that has been studied for its potential use as an insecticide and acaricide.
Scientific Research Applications
Bis(3-methylphenyl) (4-chlorophenyl)amidophosphate has been studied for its potential use as an insecticide and acaricide. It has been shown to have insecticidal activity against a variety of insects, including mosquitoes, cockroaches, and aphids. It has also been shown to have acaricidal activity against ticks and mites.
Mechanism of Action
The mechanism of action of bis(3-methylphenyl) (4-chlorophenyl)amidophosphate involves inhibition of acetylcholinesterase, an enzyme that is essential for proper nervous system function in insects and other animals. Inhibition of this enzyme leads to accumulation of acetylcholine in the nervous system, which can cause paralysis and death.
Biochemical and Physiological Effects:
Bis(3-methylphenyl) (4-chlorophenyl)amidophosphate has been shown to have acute toxicity in laboratory animals, with symptoms including tremors, convulsions, and respiratory failure. It has also been shown to have subchronic and chronic toxicity, with effects on the liver, kidneys, and nervous system. In humans, exposure to organophosphate compounds has been associated with neurological symptoms, such as headaches, dizziness, and memory problems.
Advantages and Limitations for Lab Experiments
Bis(3-methylphenyl) (4-chlorophenyl)amidophosphate has advantages and limitations for use in laboratory experiments. One advantage is its high potency as an insecticide and acaricide, which allows for lower concentrations to be used in experiments. However, its toxicity to humans and other animals can limit its use in certain types of experiments, and precautions must be taken to ensure proper handling and disposal.
Future Directions
Future research on bis(3-methylphenyl) (4-chlorophenyl)amidophosphate could focus on several areas, including:
- Development of new synthesis methods that are more efficient and environmentally friendly
- Investigation of the compound's potential as a tool for studying the nervous system in insects and other animals
- Exploration of the compound's potential as a treatment for parasitic infections in animals and humans
- Evaluation of the compound's toxicity and potential for environmental contamination in field studies
Conclusion:
Bis(3-methylphenyl) (4-chlorophenyl)amidophosphate is a chemical compound with potential applications in scientific research as an insecticide and acaricide. Its mechanism of action involves inhibition of acetylcholinesterase, and it has been shown to have acute, subchronic, and chronic toxicity in laboratory animals. Despite its limitations, future research on this compound could lead to new insights into the nervous system and potential treatments for parasitic infections.
Synthesis Methods
Bis(3-methylphenyl) (4-chlorophenyl)amidophosphate can be synthesized through a reaction between bis(3-methylphenyl) (4-chlorophenyl)amidophosphate O-(3-methyl-4-chlorophenyl) phenylphosphonochloridothioate and ammonia in the presence of a base. The resulting compound is a white crystalline solid that is soluble in organic solvents.
properties
IUPAC Name |
N-bis(3-methylphenoxy)phosphoryl-4-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClNO3P/c1-15-5-3-7-19(13-15)24-26(23,22-18-11-9-17(21)10-12-18)25-20-8-4-6-16(2)14-20/h3-14H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQNXYUWEFJJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(NC2=CC=C(C=C2)Cl)OC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(3-methylphenoxy)phosphoryl-4-chloroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5155186.png)
![5-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5155194.png)
![ethyl 4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5155197.png)
![3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5155205.png)

![2-[(4-allyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5155219.png)
![4-{5-[(4-benzyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}morpholine bis(trifluoroacetate)](/img/structure/B5155225.png)
![N-{[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B5155226.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B5155229.png)
![3-chloro-4-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5155241.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]methanamine](/img/structure/B5155248.png)
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5155253.png)
![N-[(3-bromophenyl)(phenyl)methyl]urea](/img/structure/B5155261.png)
